3-(4-Methylanilino)-3-(methylsulfanyl)-1-phenylprop-2-en-1-one
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Overview
Description
3-(4-Methylanilino)-3-(methylsulfanyl)-1-phenylprop-2-en-1-one is an organic compound with a complex structure that includes aromatic rings, an amino group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylanilino)-3-(methylsulfanyl)-1-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the enone: This can be achieved through the Claisen-Schmidt condensation of acetophenone with an appropriate aldehyde.
Amination: The enone is then reacted with 4-methylaniline under basic conditions to introduce the anilino group.
Thioether formation: Finally, the compound is treated with a methylthiolating agent to introduce the methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylanilino)-3-(methylsulfanyl)-1-phenylprop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The enone moiety can be reduced to the corresponding alcohol.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-Methylanilino)-3-(methylsulfanyl)-1-phenylprop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methylanilino)-3-(methylsulfanyl)-1-phenylprop-2-en-1-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the anilino and sulfanyl groups allows for interactions with various biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylanilino)-1-phenylprop-2-en-1-one: Lacks the methylsulfanyl group.
3-(Methylsulfanyl)-1-phenylprop-2-en-1-one: Lacks the anilino group.
3-(4-Methylanilino)-3-(methylsulfanyl)-1-phenylpropan-1-one: Saturated version of the enone.
Uniqueness
3-(4-Methylanilino)-3-(methylsulfanyl)-1-phenylprop-2-en-1-one is unique due to the presence of both the anilino and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
101476-75-9 |
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Molecular Formula |
C17H17NOS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
3-(4-methylanilino)-3-methylsulfanyl-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C17H17NOS/c1-13-8-10-15(11-9-13)18-17(20-2)12-16(19)14-6-4-3-5-7-14/h3-12,18H,1-2H3 |
InChI Key |
IGODZSMLMJGYLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=CC(=O)C2=CC=CC=C2)SC |
Origin of Product |
United States |
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